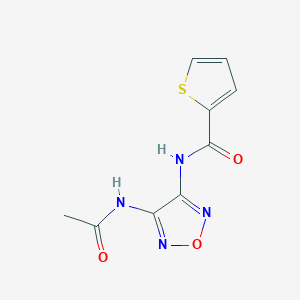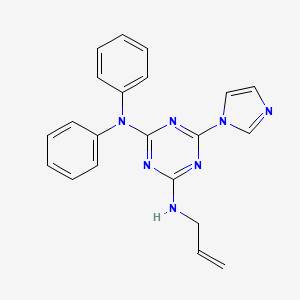
N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide typically involves the reaction of 4-acetamido-1,2,5-oxadiazole with thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
- **Ox
Properties
Molecular Formula |
C9H8N4O3S |
|---|---|
Molecular Weight |
252.25 g/mol |
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c1-5(14)10-7-8(13-16-12-7)11-9(15)6-3-2-4-17-6/h2-4H,1H3,(H,10,12,14)(H,11,13,15) |
InChI Key |
AIELAQMGQOYJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methylbenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11503087.png)
![3-methoxy-6,6a-dihydro-5H-benzo[a]phenothiazine](/img/structure/B11503095.png)
![1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11503100.png)
![2-[2-(3,4-Diethoxyphenyl)-1-[(2-hydroxyphenyl)amino]ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11503108.png)
![Methyl {4-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]phenyl}carbamate](/img/structure/B11503116.png)
![2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B11503123.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11503125.png)
![3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B11503127.png)
![N-(4-ethoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11503130.png)
![4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B11503140.png)
![3-{[(4-Chloro-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11503147.png)

![3,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11503157.png)

